1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid
Description
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid is a bicyclic compound featuring a cyclopentane ring fused to a carboxylic acid group and substituted with a 1,3-benzodioxole moiety. The benzodioxole group (a methylenedioxy aromatic system) is known to influence pharmacokinetic properties, such as metabolic stability and lipophilicity, in medicinal chemistry contexts .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)13(5-1-2-6-13)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,1-2,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHPCVBAHVTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane-to-Cyclopentane Ring Contraction
A patented ring contraction approach involves converting cyclohexane derivatives to cyclopentanecarboxylic acids via diketone intermediates. For 1-(1,3-benzodioxol-5-yl)cyclopentanecarboxylic acid, this method could begin with a benzodioxol-substituted cyclohexane diketone. The process entails:
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Acyloin Condensation : Cyclization of diester precursors (e.g., diethyl 3,3,6,6-tetramethylcyclohexane-1,2-dicarboxylate) using sodium metal in toluene at 50°C for 24 hours.
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In Situ Oxidation : Treatment with thionyl chloride at 65°C to yield diketones (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione).
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Hydrazone Formation : Reaction with hydrazine at pH 5–11 to generate cyclic hydrazones.
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Diazoketone Synthesis : Oxidation of hydrazones with MnO₂ to form diazoketones.
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Ring Contraction : Hydrolysis under alkaline conditions (e.g., NaOH/ethanol at 75°C) to yield cyclopentanecarboxylic acids.
Adaptation for Benzodioxol Substituents : Introducing 1,3-benzodioxol-5-yl at the cyclohexane stage (e.g., via Friedel-Crafts alkylation) would retain the substituent post-contraction. Example 10 of demonstrates a 78% yield for analogous tetramethyl derivatives, suggesting scalability.
Malonate Alkylation and Cyclization
Diethyl Malonate-Based [5+0] Annulation
A Chinese patent outlines cyclopentanecarboxylic acid synthesis via alkylation of diethyl malonate with 1,4-dibromobutane in the presence of sodium ethoxide. For benzodioxol incorporation:
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Alkylation : React diethyl malonate with 1-bromo-4-(1,3-benzodioxol-5-yl)butane to form a substituted diethyl cyclopentane-1,1-dicarboxylate.
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Saponification : Hydrolyze the diester using NaOH/ethanol (3:1 v/v) at reflux to yield cyclopentane-1,1-dicarboxylic acid.
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Decarboxylation : Heat under acidic conditions (H₂SO₄) to remove one carboxyl group, yielding this compound.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | NaOEt, EtOH, 50°C, 24h | ~65% |
| Saponification | NaOH/EtOH, reflux, 2h | ~90% |
| Decarboxylation | H₂SO₄, 100°C, 1h | ~75% |
This method offers simplicity but requires custom synthesis of 1-bromo-4-(1,3-benzodioxol-5-yl)butane, which may involve Ullmann coupling or nucleophilic substitution.
Hydrolysis and Oxidation of Functional Intermediates
Ester-to-Acid Conversion
Final hydrolysis of esters (e.g., methyl or ethyl) to carboxylic acids is critical. The PubChem compound exemplifies this step:
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Basic Hydrolysis : Reflux with 2M NaOH in ethanol/water (1:1) for 4h.
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Acidification : Adjust to pH 2 with HCl to precipitate the carboxylic acid.
Yield Enhancement :
Comparative Analysis and Optimization
Method Efficiency and Scalability
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Properties
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid exhibits unique biochemical properties that make it a valuable compound in research:
- Receptor Interactions: This compound has been studied for its interactions with various receptors, including G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways crucial for physiological processes.
- Cellular Effects: It influences cell functions by affecting cellular metabolism and gene expression. Studies indicate that it may induce apoptosis in certain cell lines, highlighting its potential in cancer research.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. A case study demonstrated its efficacy against melanoma cell lines, emphasizing the need for structural optimization to enhance cytotoxicity.
- Pain Management: Research indicates that derivatives of this compound may modulate pain pathways by inhibiting specific calcium channels associated with pain signaling. This opens avenues for developing analgesics based on its structure.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical transformations.
Production Methods
The industrial production of this compound involves optimized synthetic routes to ensure high yield and purity:
- Chemical Reactors: Large-scale synthesis is conducted using automated chemical reactors that monitor reaction conditions continuously to maintain optimal parameters.
- Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets industry standards.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation and cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Insights : Graph set analysis () could decode hydrogen-bonding patterns in crystals of these compounds, aiding in polymorph prediction .
- Data Gaps: Limited biological data for the target compound necessitate extrapolation from analogs. For instance, benzodioxole derivatives often target neurological pathways, while oxazolidinones (e.g., Compound 324) are explored as enzyme inhibitors .
- Commercial Utility : The high cost of the oxazole derivative underscores its niche research applications, whereas the target compound’s synthetic accessibility remains unclear .
Biological Activity
1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Formula : CHO
- Molecular Weight : 220.22 g/mol
- CAS Number : 945244-30-4
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors.
Target Receptors
- Dopamine Receptors : Acts as an antagonist, influencing dopaminergic signaling pathways.
- Serotonin Receptors : Modulates serotonin activity, potentially impacting mood and anxiety levels.
Pharmacological Properties
The compound demonstrates a range of pharmacological activities:
| Activity Type | Description |
|---|---|
| Antioxidant | Enhances endogenous antioxidant enzyme activities (e.g., SOD, CAT). |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Cognitive Enhancement | Improves cognitive functions through modulation of AMPA receptors. |
Study on Endurance Capacity
A study investigated the effects of this compound on swimming endurance in mice. The results indicated:
- Increased swimming time to exhaustion compared to control groups.
- Significant elevation in liver and muscle glycogen levels.
- Decreased lactic acid and blood urea nitrogen levels post-treatment .
Antioxidant Effects
Research highlighted the compound's ability to enhance the activity of antioxidant enzymes, suggesting a protective role against oxidative stress. This was evidenced by elevated superoxide dismutase (SOD) and catalase (CAT) activities following administration in animal models .
Antimicrobial Activity
In vitro studies demonstrated that the compound possesses antimicrobial properties against a range of pathogens. Its effectiveness was compared with standard antibiotics, showing significant inhibition zones in bacterial cultures.
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Metabolic Regulation : Influences lipid and carbohydrate metabolism.
- Cell Signaling : Modulates pathways related to apoptosis and cell survival.
Dosage Effects
The biological activity of this compound varies with dosage:
- Low Doses : Beneficial effects on metabolic parameters.
- High Doses : Potentially adverse effects leading to toxicity or diminished efficacy.
Q & A
Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid?
Methodological Answer: Synthesis typically involves coupling the benzodioxol moiety to a functionalized cyclopentane ring. Key steps include:
- Cyclopentane Functionalization : Cyclopentanecarboxylic acid derivatives can be prepared via cyclization of γ-keto acids or through catalytic hydrogenation of cyclopentene precursors.
- Benzodioxol Integration : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (using halogenated benzodioxol derivatives) can attach the benzodioxol group to the cyclopentane ring.
- Carboxylic Acid Activation : Use of protecting groups (e.g., esters) during synthesis to prevent undesired side reactions. Deprotection under acidic or basic conditions yields the final compound.
Reference : Similar strategies are employed for benzodioxol-containing analogs in , where coupling reactions and protecting groups are critical .
Q. What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzodioxol aromatic protons at δ 6.7–7.0 ppm) and cyclopentane ring conformation.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. For example, Acta Crystallographica reports () use single-crystal X-ray diffraction with R factors <0.1 for benzodioxol derivatives .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., EI or ESI-MS) and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the benzodioxol moiety?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the benzodioxol group’s electron-rich aromatic system may favor electrophilic substitutions.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the cyclopentane ring to study steric hindrance in reactions.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and π-π stacking with the benzodioxol group.
Reference : Gas chromatography data in supports reactivity predictions for benzodioxol derivatives .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, adjusting for variables like purity (≥95% vs. lower grades, as noted in ) or solvent effects .
- Dose-Response Studies : Perform rigorous dose-dependent assays to identify non-linear effects.
- Structural Validation : Confirm batch-to-batch consistency using X-ray crystallography () or HPLC to rule out isomer contamination .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.
- Temperature Gradients : Gradual cooling from saturated solutions promotes single-crystal growth.
- Additives : Co-crystallize with chiral resolving agents if enantiomers are present.
Reference : Acta Crystallographica studies () achieved R factors of 0.068–0.171 using these methods .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb liquids with silica gel or vermiculite () and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
